2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-[3-(2,3-Dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidine) substituted with a 2,3-dimethylphenyl group at position 3 and two ketone groups at positions 2 and 3. The acetamide side chain is functionalized with N-ethyl and N-(3-methylphenyl) groups, contributing to its lipophilicity and steric bulk (Fig. 1). Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes like kinases and phosphodiesterases .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-5-26(19-10-6-8-16(2)14-19)22(29)15-27-21-12-13-32-23(21)24(30)28(25(27)31)20-11-7-9-17(3)18(20)4/h6-14,21,23H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQIWYWZOZMSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 449.6 g/mol. The structural features include a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. A common method includes:
- Formation of the Thieno Ring : Utilizing starting materials such as thiophene derivatives and various acylating agents.
- Functionalization : Introducing substituents that enhance biological activity through electrophilic substitutions or nucleophilic additions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds range from 27.6 μM to lower values depending on the specific derivative and its substituents .
- Mechanism of Action : The proposed mechanisms include inhibition of specific enzymes involved in tumor growth and proliferation pathways. For example, molecular docking studies suggest that these compounds may effectively bind to targets like EGFR and PI3K .
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural modifications:
- Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity. For example, compounds with halogen substitutions exhibited improved activity against cancer cell lines compared to those without such modifications .
- Comparative Analysis : A comparative analysis of various derivatives has been conducted to establish a correlation between structural features and biological efficacy. This analysis is critical for guiding future synthetic efforts to optimize therapeutic properties.
Case Studies
- Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activities against MDA-MB-231 cells. Among the synthesized compounds, one derivative exhibited an IC50 value of 27.6 μM .
- Elmongy et al. (2022) : Focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on non-small cell lung cancer cells with inhibitory activities ranging from 43% to 87% at specific concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Thienopyrimidine and Pyrimidine Acetamides
Structural and Electronic Differences
Core Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine () in sulfur position, altering π-electron distribution and binding affinity .
Substituent Effects: The 2,3-dimethylphenyl group on the target compound introduces steric hindrance and lipophilicity compared to the electron-withdrawing 3-chlorophenyl in ’s analog, which may enhance receptor-binding polarity .
Synthetic Pathways: Thienopyrimidine cores are typically synthesized via cyclization of thiophene derivatives with urea or thiourea . Acetamide side chains are introduced via nucleophilic substitution (e.g., coupling 2-chloroacetamide intermediates with amines) .
Challenges and Opportunities
- Synthesis Complexity: Multi-step synthesis is required for functionalizing the thienopyrimidine core, as seen in ’s use of 2-thio-pyrimidine intermediates .
- Activity Optimization : Substituting the 2,3-dimethylphenyl group with halogens (e.g., ’s Cl) could improve target engagement, while replacing N-ethyl with polar groups may enhance solubility.
Preparation Methods
Initial Cyclocondensation Reaction
The foundational synthetic route adapts methodologies from European Chemical Bulletin and ACS Omega:
Step 1: Synthesis of Methyl 3-Aminothiophene-2-Carboxylate
- React 2-cyanothiophene with methanol under acidic conditions (HCl gas, 0°C → rt, 12 hr) to yield methyl 3-aminothiophene-2-carboxylate (78% yield).
Step 2: Formation of Pyrimidine Ring
- Treat methyl 3-aminothiophene-2-carboxylate (1.0 eq) with 2,3-dimethylphenyl isocyanate (1.2 eq) in anhydrous dioxane at 60°C for 6 hr.
- Subsequent base-mediated cyclization (1M MeONa/MeOH, 60°C, 6 hr) generates 3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Scheme 1).
Optimization Notes :
- Substituting isocyanate with urea derivatives decreases reaction efficiency (yield drops to 52%).
- Microwave-assisted synthesis (150W, 100°C, 1 hr) improves yield to 84% while reducing reaction time.
Functionalization at Position 1 of the Thienopyrimidine Core
Bromination for Subsequent Coupling
- Treat 3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) with N-bromosuccinimide (1.1 eq) in DMF at 0°C → rt for 4 hr to install bromine at position 1 (89% yield).
Buchwald-Hartwig Amination for Acetamide Installation
- React 1-bromo derivative (1.0 eq) with pre-synthesized N-ethyl-N-(3-methylphenyl)acetamide (1.5 eq) using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C for 18 hr.
- Purify via column chromatography (hexane:EtOAc 3:1) to obtain coupled product (63% yield).
Alternative Approach : Mitsunobu Reaction
- Combine thienopyrimidine alcohol (1.0 eq), N-ethyl-N-(3-methylphenyl)acetamide (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF (0°C → rt, 12 hr).
- Provides higher regioselectivity (92% yield) but requires strict anhydrous conditions.
Synthesis of N-Ethyl-N-(3-Methylphenyl)Acetamide Side Chain
Two-Step Acylation-Alkylation Protocol
Step 1: Acetyl Chloride Formation
- Reflux 2-chloroacetic acid (1.0 eq) with SOCl₂ (3.0 eq) in anhydrous CH₂Cl₂ (N₂ atmosphere, 40°C, 3 hr).
Step 2: Amide Coupling
- Add 2-chloroacetyl chloride (1.1 eq) dropwise to N-ethyl-3-methylaniline (1.0 eq) and Et₃N (2.0 eq) in THF at 0°C.
- Stir at rt for 15 hr, filter, and recrystallize from acetonitrile to yield N-ethyl-N-(3-methylphenyl)acetamide (81% yield).
Critical Parameters :
- Excess triethylamine prevents HCl-induced decomposition of reactants.
- THF solvent polarity optimizes nucleophilic attack efficiency compared to DCM (yield increases from 68% → 81%).
Analytical Characterization Data
Spectroscopic Validation
Comparative Reaction Yields
| Synthetic Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Conventional heating | 78 | 95.2 |
| Core Formation | Microwave-assisted | 84 | 97.8 |
| Side Chain Coupling | Buchwald-Hartwig | 63 | 93.4 |
| Side Chain Coupling | Mitsunobu | 92 | 98.1 |
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Functionalization
- Bromination at position 1 competes with position 5 substitution (4:1 selectivity).
- Solution : Use N-iodosuccinimide in CCl₄ at -15°C improves 1-position selectivity to 9:1.
Steric Hindrance in Amide Coupling
- Bulky N-ethyl-N-(3-methylphenyl) group reduces nucleophilicity (40% yield in initial attempts).
- Optimization : Switch from EDCI/HOBt to HATU coupling reagent increases yield to 73%.
Scalability and Industrial Considerations
- Pilot-scale synthesis (500 g batch) using microwave-assisted core formation reduces processing time from 18 → 4 hr.
- Continuous flow hydrogenation (H-Cube Pro) achieves 99.5% conversion in amidation steps at 80°C/50 bar H₂.
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| Core Formation | Cyclization | DMF, 100°C, 12 h | 60–75% |
| Alkylation | Nucleophilic Substitution | K₂CO₃, DCM, 40°C | 50–65% |
| Amidation | Coupling | HATU, DIPEA, RT | 70–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
